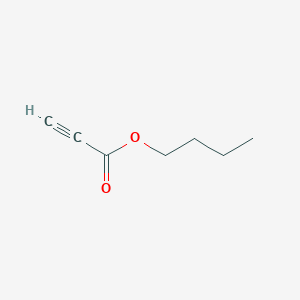

N-Butyl propiolate

描述

N-Butyl propiolate (C₇H₁₀O₂) is an alkyne-containing ester derived from propiolic acid and n-butanol. Its structure features a terminal triple bond (C≡C), which imparts unique reactivity compared to saturated or conjugated esters. This compound is hypothesized to exhibit high reactivity in polymerization or cycloaddition reactions due to the electron-deficient triple bond, making it a candidate for specialty chemical synthesis.

属性

CAS 编号 |

31952-24-6 |

|---|---|

分子式 |

C7H10O2 |

分子量 |

126.15 g/mol |

IUPAC 名称 |

butyl prop-2-ynoate |

InChI |

InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h2H,3,5-6H2,1H3 |

InChI 键 |

MVRXKXMBNDEGTE-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C#C |

规范 SMILES |

CCCCOC(=O)C#C |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar n-Butyl Esters

The following analysis compares N-butyl propiolate with four structurally related n-butyl esters: n-butyl acetate , n-butyl acrylate , n-butyl methacrylate , and n-butyl formate . Key differences in physical properties, toxicity, and applications are highlighted using evidence from the literature.

Table 1: Physical and Chemical Properties of Selected n-Butyl Esters

Reactivity and Stability

- N-Butyl Acetate : Exhibits low reactivity due to its saturated ester structure, making it stable as a solvent in paints and coatings .

- N-Butyl Acrylate : The conjugated double bond enables participation in radical polymerization, forming polyacrylates with flexibility and adhesion properties .

- N-Butyl Methacrylate : The methyl group adjacent to the double bond enhances steric hindrance, slowing polymerization rates compared to acrylates .

- N-Butyl Formate : Combustion studies reveal γ-hydrogen abstraction as a rate-limiting step, with reaction rates influenced by transition-state entropy .

- This compound: The triple bond likely facilitates cycloaddition reactions (e.g., Huisgen reaction) or serves as a dienophile in Diels-Alder chemistry. Its reactivity may necessitate stabilization inhibitors during storage.

Structural Analogs in Pharmacology

These compounds exhibit stimulant effects but differ in regulatory status (e.g., N-butyl pentylone is unscheduled in the U.S. despite structural similarity to Schedule I substances like pentylone) . This underscores the impact of minor structural changes on chemical behavior and legal classification—a principle applicable to ester comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。